
2-Phenylbenzimidazole
Overview
Description
2-Phenylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring substituted with a phenyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The benzimidazole core structure is significant due to its resemblance to purine, a fundamental component of nucleotides, which allows it to interact effectively with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction typically occurs in a solvent mixture under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of 3,4-diaminobenzenesulfonic acid as a starting material. This compound is converted to its sodium salt form using sodium hydroxide, followed by the addition of sodium metabisulfite and benzaldehyde. The reaction proceeds with high efficiency, yielding up to 89% .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives, such as this compound-5-sulfonic acid.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of hydrogenated derivatives.
Substitution: The phenyl group and the benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metabisulfite is commonly used for oxidation reactions.
Reducing Agents: Hydrogenation reactions often employ catalysts such as palladium on carbon.
Substitution Reactions: Electrophilic substitution reactions may use reagents like halogens or nitro compounds, while nucleophilic substitutions often involve amines or thiols.
Major Products:
Oxidation: this compound-5-sulfonic acid.
Substitution: Various substituted benzimidazole derivatives, depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis:
2-PBI plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting gastrointestinal disorders. Its unique chemical structure enhances drug efficacy and stability, making it a valuable component in drug formulation .
Antidiabetic Activity:
Recent studies have identified derivatives of 2-PBI as potent α-glucosidase inhibitors, which are essential in managing type 2 diabetes mellitus. For instance, a coumarin-linked 2-PBI derivative demonstrated an IC50 value of 8.40 μM against yeast α-glucosidase, significantly outperforming the standard inhibitor acarbose with an IC50 of 774.5 μM .
Antimicrobial and Anticancer Properties:
2-PBI derivatives exhibit a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. These properties make them promising candidates for further development in therapeutic applications .
UV Protection
Sunscreen Formulations:
2-PBI is widely used in the cosmetic industry as a UV filter due to its ability to absorb UV radiation effectively. It is incorporated into sunscreens and other cosmetic products to provide skin protection and minimize the risk of UV-induced damage .
Polymeric UV Absorbers:
Research has shown that 2-PBI can be covalently attached to polymers to create effective UV-absorbing materials. For example, a study demonstrated the synthesis of polymeric UV absorbers using 2-PBI derivatives that exhibited excellent resistance to photoaging while maintaining thermal stability .
Analytical Chemistry
Reagent for Metal Ion Detection:
In analytical chemistry, 2-PBI serves as a reagent for detecting and quantifying metal ions in environmental samples. Its application is crucial for pollution monitoring and ensuring environmental safety .
Simultaneous Determination Techniques:
Advanced spectroscopic methods utilizing 2-PBI have been developed for the simultaneous determination of various compounds in complex mixtures. These methods enhance accuracy and efficiency in analytical procedures .
Material Science
Polymer Chemistry:
In polymer formulations, 2-PBI is incorporated to improve thermal stability and mechanical properties. This application is particularly valuable in producing high-performance materials used in various industrial applications .
Metal-Organic Frameworks (MOFs):
Recent studies have explored the use of 2-PBI in synthesizing metal-organic frameworks (MOFs), which are promising candidates for environmental applications such as the removal of organic dyes from wastewater. The synthesized Zn(II) MOF based on 2-PBI exhibited significant dye adsorption capabilities .
Data Summary Table
Application Area | Specific Use Cases | Key Findings/Results |
---|---|---|
Pharmaceutical | Drug synthesis for gastrointestinal disorders | Enhances drug efficacy and stability |
α-Glucosidase inhibitors | IC50 = 8.40 μM vs acarbose IC50 = 774.5 μM | |
UV Protection | Sunscreen formulations | Effective UV radiation absorption |
Polymeric UV absorbers | Excellent resistance to photoaging | |
Analytical Chemistry | Metal ion detection | Crucial for pollution monitoring |
Material Science | Polymer formulations | Improves thermal stability and mechanical properties |
Metal-organic frameworks | Significant dye adsorption capabilities |
Case Studies
-
Synthesis of Coumarin-Linked Derivatives:
A study focused on designing coumarin-linked derivatives of 2-PBI highlighted their potential as α-glucosidase inhibitors with promising pharmacological profiles, paving the way for new diabetes treatments . -
Development of Polymeric UV Absorbers:
Research demonstrated that integrating 2-PBI into PVC formulations resulted in materials that maintained structural integrity while providing effective UV protection over extended periods . -
Environmental Monitoring Using Analytical Techniques:
The application of 2-PBI as a reagent in detecting heavy metals showcased its importance in environmental safety assessments, emphasizing its role in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-Phenylbenzimidazole varies depending on its application:
UV Absorption: As a sunscreen agent, it absorbs UV-B radiation, protecting the skin from harmful effects.
Anticancer Activity: The compound exerts its anticancer effects through mechanisms such as DNA alkylation, DNA binding, and inhibition of tubulin polymerization.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
2-Phenylbenzimidazole can be compared with other benzimidazole derivatives:
Biological Activity
2-Phenylbenzimidazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, case studies, and synthesized derivatives.
Chemical Structure and Properties
This compound is characterized by a benzimidazole core substituted with a phenyl group. The presence of the nitrogen atoms in the benzimidazole structure contributes to its biological activity by interacting with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives and evaluated their activity against breast cancer cell lines (MCF-7). Notable findings include:
- Cytotoxicity : Compounds 8, 9, and 15 displayed high cytotoxic activities with IC values of 3.37, 6.30, and 5.84 μM respectively. These compounds showed comparable efficacy to the standard drug doxorubicin when tested against normal human cells such as MCF-10F (nontumorigenic breast epithelial cells), BJ (skin fibroblasts), and MRC-5 (lung fibroblasts) .
- VEGFR-2 Inhibition : The same study also assessed the inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), where compounds exhibited IC values ranging from 6.7 to 8.9 nM, indicating superior potency compared to sorafenib .
Table 1: Cytotoxic Activity of Selected this compound Derivatives
Compound | IC (μM) | Target Cell Line |
---|---|---|
8 | 3.37 | MCF-7 |
9 | 6.30 | MCF-7 |
15 | 5.84 | MCF-7 |
Sorafenib | N/A | VEGFR-2 |
Anti-Diabetic Activity
Another area of investigation is the anti-diabetic potential of this compound derivatives. A series of coumarin-linked derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity:
- Inhibition Potency : The derivative compound 5k exhibited significant inhibitory activity with an IC value of 10.8 μM, which is notably more potent than acarbose (IC = 750 μM) .
Table 2: α-Glucosidase Inhibition of Coumarin-Linked Derivatives
Compound | IC (μM) | Comparison Control |
---|---|---|
5k | 10.8 | Acarbose (750) |
Antimicrobial and Anti-inflammatory Activities
The pharmacological profile of this compound also includes antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Various derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Studies have indicated that certain derivatives can inhibit inflammatory pathways, making them candidates for further development in anti-inflammatory therapies .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenylbenzimidazole, and how do reaction conditions influence product purity?
this compound is typically synthesized via condensation reactions between o-phenylenediamine and benzoic acid derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) . The choice of solvent (e.g., ethanol, DMF) and temperature (80–120°C) significantly impacts yield and purity. For instance, using acetic acid as a catalyst at 100°C yields ~85% purity, while polyphosphoric acid at 120°C improves cyclization efficiency but may require post-synthetic purification .
Q. How can High-Performance Liquid Chromatography (HPLC) be optimized for quantifying this compound in sunscreen formulations?
HPLC methods using C18 reverse-phase columns and UV detection at 310 nm are effective. Mobile phases like methanol:water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution. Calibration curves (0.1–50 µg/mL) validated with Certified Reference Materials (CRMs) ensure accuracy . Method validation should include recovery studies (spiked samples) and inter-day precision tests (RSD < 2%) .
Q. What are the photophysical properties of this compound, and how do they affect its UV-absorption profile?
this compound exhibits strong UVB absorption (λmax ~300 nm) due to its conjugated π-system. Time-resolved fluorescence studies reveal an excited-state lifetime of ~5 ns, indicating potential for photosensitization. However, sulfonation at the 5-position (e.g., this compound-5-sulfonic acid) shifts absorption to longer wavelengths (320–340 nm), enhancing UVB-blocking efficacy in sunscreens .
Advanced Research Questions
Q. How do halogen substitutions on the phenyl ring modulate the crystal packing and isostructurality of this compound derivatives?
Halogen substitutions (F, Cl, Br) at ortho, meta, or para positions induce distinct crystal packing via halogen bonding and π-π interactions. X-ray diffraction studies show that para-substituted derivatives (e.g., 4-Cl) form lab jack-like layered structures, while ortho-substituted analogs exhibit distorted packing due to steric hindrance . Computational tools (Hirshfeld surface analysis) quantify isostructurality and predict lattice stability .
Q. What mechanisms underlie the DNA photodamage caused by this compound under UV irradiation?
UVB irradiation of this compound generates reactive oxygen species (ROS) via Type-I (electron transfer) and Type-II (energy transfer) pathways. Gel electrophoresis confirms guanine-specific oxidation in oligonucleotides, with singlet oxygen (¹O₂) identified as the primary mediator. Competitive quenching experiments using sodium azide (¹O₂ scavenger) reduce DNA strand breaks by >70% .
Q. How can structure–activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antiviral activity?
Derivatization at the benzimidazole N1-position (e.g., acetyl or aryl groups) improves antiviral potency. For example, 5-acetyl-2-(4-fluorophenyl)benzimidazole inhibits bovine viral diarrhea virus (BVDV) with IC50 = 0.8 µM, attributed to enhanced hydrophobic interactions with viral RNA-dependent RNA polymerase. Pharmacophore modeling identifies a critical hydrogen bond acceptor motif (e.g., carbonyl group) for target binding .
Q. What methodologies are effective for studying this compound’s interaction with graphene in composite materials?
Non-covalent functionalization of graphene with this compound leverages π-π stacking and electrostatic interactions. Raman spectroscopy and DFT calculations reveal charge transfer (~0.1 e⁻) from benzimidazole to graphene, enhancing conductivity. Stability tests (TGA/DSC) show composite degradation at 300°C, suitable for high-temperature sensor applications .
Q. How do platinum(II) complexes of this compound exhibit selective antimicrobial activity?
Platinum(II) complexes with this compound ligands and chloro/oxalate leaving groups show broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL) via membrane disruption. SEM imaging confirms cell wall lysis in S. aureus. Comparative studies with cisplatin highlight lower cytotoxicity (HeLa cells, IC50 > 50 µM), suggesting therapeutic potential .
Q. Methodological Considerations
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial or antiviral data often arise from variations in assay conditions (e.g., cell lines, inoculum size). Standardized protocols (CLSI guidelines) and dose-response validation (Hill slope analysis) improve reproducibility. Meta-analyses of IC50/EC50 values across studies (e.g., BVDV: 0.8–5 µM ) help identify outliers.
Q. What computational tools are recommended for predicting the photostability of this compound-based sunscreens?
TD-DFT calculations (B3LYP/6-311+G(d,p)) predict excited-state dynamics and ROS generation pathways. Molecular docking (AutoDock Vina) assesses binding to DNA or proteins, while MD simulations (GROMACS) evaluate stability in lipid bilayers. Experimental validation via ESR spectroscopy confirms radical species (e.g., hydroxyl radicals) .
Properties
IUPAC Name |
2-phenyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYHDSLIWMUSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052460 | |
Record name | 2-Phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
716-79-0, 97542-80-8 | |
Record name | 2-Phenylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=716-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097542808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9ZJ140SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.